![molecular formula C13H18ClNO B3846785 1-[3-(4-chlorophenoxy)propyl]pyrrolidine](/img/structure/B3846785.png)
1-[3-(4-chlorophenoxy)propyl]pyrrolidine
概要
説明
1-[3-(4-Chlorophenoxy)propyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-(4-chlorophenoxy)propyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the chlorophenoxy group imparts unique chemical properties, making it a valuable scaffold for the development of biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chlorophenoxy)propyl]pyrrolidine typically involves the reaction of 4-chlorophenol with 3-chloropropylamine to form 3-(4-chlorophenoxy)propylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions: 1-[3-(4-Chlorophenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-chlorophenoxy)propanoic acid, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
1-[3-(4-Chlorophenoxy)propyl]pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various biological pathways. Its derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial activities.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, derivatives of this compound have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby exhibiting potential anticancer activity .
類似化合物との比較
- 1-[3-(4-Fluorophenoxy)propyl]pyrrolidine
- 1-[3-(4-Methylphenoxy)propyl]pyrrolidine
- 1-[3-(4-Methoxyphenoxy)propyl]pyrrolidine
Comparison: 1-[3-(4-Chlorophenoxy)propyl]pyrrolidine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its fluorinated, methylated, or methoxylated analogs, the chlorinated compound may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a distinct candidate for drug development.
特性
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQLABMXCVAVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846707.png)
![1-[5-(4-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B3846713.png)

![1-[5-(2,6-Dimethylphenoxy)pentyl]imidazole](/img/structure/B3846728.png)
![1-[6-(2-chlorophenoxy)hexyl]piperidine](/img/structure/B3846745.png)
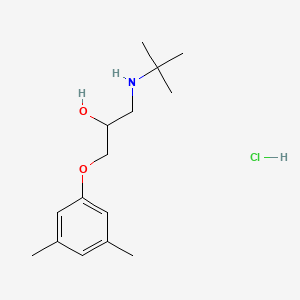
![(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]](/img/structure/B3846755.png)
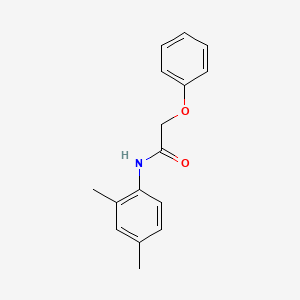
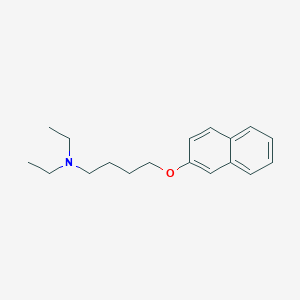
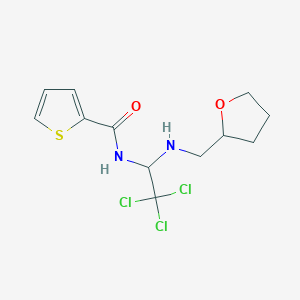

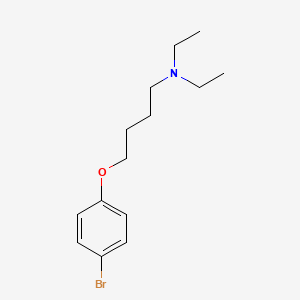
![4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B3846798.png)
![1-[5-(3-Methoxyphenoxy)pentyl]imidazole](/img/structure/B3846805.png)
